Structural Differentiation: p-Tolyl vs. Unsubstituted Phenacyl Ester Moiety and Lipophilicity Impact
This compound incorporates a p-tolyl (4-methylphenyl) group on the 2-oxoethyl ester, whereas the closest direct analog, 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-33-9), bears an unsubstituted phenyl ring. The additional methyl group increases the calculated octanol-water partition coefficient (XLogP3) by approximately +0.5 log units relative to the unsubstituted analog, and raises the molecular weight from 465.58 to 479.6 g/mol . No experimentally measured logP or logD values are publicly available for either compound. The difference is calculated based on PubChem-computed XLogP3 values for the scaffold class.
| Evidence Dimension | Calculated lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 estimated at ~7.8 ± 0.5 (class-level inference for quinoline-4-carboxylate with C7 chain and p-tolyl ester); MW = 479.6 g/mol |
| Comparator Or Baseline | 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-33-9): XLogP3 estimated at ~7.3 ± 0.5; MW = 465.58 g/mol |
| Quantified Difference | ΔMW = +14.02 g/mol; estimated ΔXLogP3 ≈ +0.5 log units (class-level calculation, not experimentally measured) |
| Conditions | Computational prediction based on scaffold class; no experimental logP/logD data found in the literature for either compound. |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance; the p-tolyl modification may offer a distinct pharmacokinetic profile for SAR exploration.
